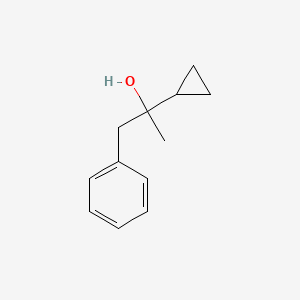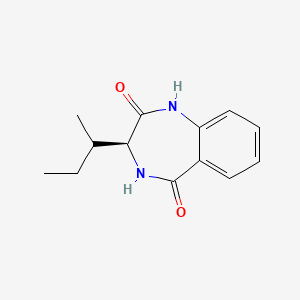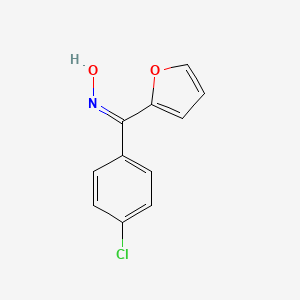
6'-Difluoromethoxy-2'-fluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Difluoromethoxy-2’-fluoroacetophenone is a fluorinated organic compound with the molecular formula C9H7F3O2. This compound is known for its unique chemical properties, making it a valuable intermediate in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Difluoromethoxy-2’-fluoroacetophenone typically involves the reaction of 2’-fluoroacetophenone with difluoromethoxy reagents under controlled conditions. One common method includes the use of magnesium chips, ethyl alcohol, and carbon tetrachloride solution in a reaction vessel. The reaction is initiated and followed by the addition of methyl tertiary butyl ether, diethyl malonate, and fluorobenzoyl chloride .
Industrial Production Methods
Industrial production of 6’-Difluoromethoxy-2’-fluoroacetophenone often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
6’-Difluoromethoxy-2’-fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include various fluorinated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6’-Difluoromethoxy-2’-fluoroacetophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6’-Difluoromethoxy-2’-fluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in enhancing its reactivity and binding affinity to target molecules. This results in the modulation of biological activities and chemical reactions, making it a valuable tool in various research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroacetophenone: Another fluorinated acetophenone with similar reactivity but different substitution patterns.
2,4-Dichloro-5-fluoroacetophenone: A compound with additional chlorine atoms, offering different chemical properties and applications.
4,4-Difluorobenzophenone: A structurally related compound with two fluorine atoms on the benzene ring.
Uniqueness
6’-Difluoromethoxy-2’-fluoroacetophenone stands out due to its unique combination of difluoromethoxy and fluoro substituents, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of novel fluorinated compounds and in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-6-fluorophenyl]ethanone |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)8-6(10)3-2-4-7(8)14-9(11)12/h2-4,9H,1H3 |
InChI Key |
BUZWYRIKKQNDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11724317.png)
![1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B11724321.png)









![3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11724395.png)
